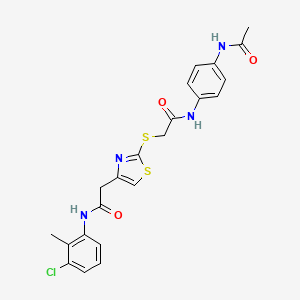

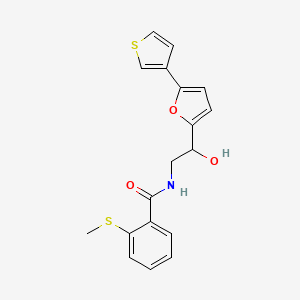

![molecular formula C25H28N4O5S2 B2551551 (Z)-甲基 2-(6-甲氧基-2-((2-((2-氧代-2-(4-苯基哌嗪-1-基)乙基)硫代)乙酰)亚氨基)苯并[d]噻唑-3(2H)-基)乙酸酯 CAS No. 851716-98-8](/img/structure/B2551551.png)

(Z)-甲基 2-(6-甲氧基-2-((2-((2-氧代-2-(4-苯基哌嗪-1-基)乙基)硫代)乙酰)亚氨基)苯并[d]噻唑-3(2H)-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a complex molecule that may be related to various biologically active compounds featuring a thiazole moiety. Thiazoles and their derivatives are known to exhibit a wide range of biological activities and are present in many marketed drugs . The presence of a (Z)-methyl 2-(methoxyimino)acetate moiety is a common feature in several compounds with potential biological activities, such as fungicidal and antibacterial properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of different starting materials to introduce the thiazole ring and various substituents. For example, the preparation of a Z-isomer of a thiadiazolyl compound involved skeletal rearrangement and O-methylation steps . Similarly, the synthesis of a thiazolidinone derivative was achieved by reacting ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate phenylpiperazine and thioacetyl substituents.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectral analysis and X-ray crystallography . Computational methods such as the B3LYP/6-31G(d,p) method can be used to optimize the structure and predict geometric parameters, NMR spectra, and natural charges at different atomic sites . These techniques would be essential in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

Thiazole and thiadiazole derivatives can undergo various chemical reactions depending on their substituents. The presence of a methoxyimino group suggests that the compound could participate in reactions typical for imines, such as nucleophilic addition. The phenylpiperazine moiety could also be involved in reactions due to its potential as a leaving group or through interactions with its nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and overall molecular structure. For instance, the presence of a methoxy group could affect the compound's solubility in organic solvents . The thiazole ring could contribute to the compound's stability and reactivity . Additionally, the phenylpiperazine substituent might impact the compound's boiling point, melting point, and ability to form crystals suitable for X-ray diffraction analysis .

科学研究应用

化学合成和分子对接

与(Z)-甲基 2-(6-甲氧基-2-((2-((2-氧代-2-(4-苯基哌嗪-1-基)乙基)硫代)乙酰)亚氨基)苯并[d]噻唑-3(2H)-基)乙酸酯结构相关的化合物研究重点在于它们的合成及其作为生物活性分子的潜力。例如,合成了一系列具有相似结构基序的亚氨基噻唑烷-4-酮乙酸酯衍生物,并将其评估为醛还原酶 (ALR1) 和醛糖还原酶 (ALR2) 的抑制剂,突出了它们通过抑制醛糖还原酶来治疗糖尿病并发症的潜力 (Sher Ali 等,2012)。

抗菌活性

进一步探索噻唑衍生物周围的化学空间揭示了它们对微生物威胁作用的能力。Wagnat W. Wardkhan 等人 (2008) 的一项研究合成了针对各种细菌和真菌菌株的抗菌活性测试的衍生物,表明此类化合物在对抗微生物感染方面具有广谱潜力 (Wardkhan 等,2008)。

合成方法

研究还扩展到用于构建复杂噻唑骨架的新型合成方法的开发。H. M. Mohamed (2014) 的研究概述了 1-氨基-3-(取代苯基)-2-氰基-3H-苯并(4,5)噻唑-(3,2-a)吡啶-4-羧酸乙酯衍生物的有效合成路线,展示了噻唑核在合成生物相关分子中的多功能性和适用性 (Mohamed,2014)。

催化

在催化领域,已研究将噻唑衍生物掺入沸石骨架中用于氧化反应。M. Ghorbanloo 和 Ali Maleki Alamooti (2017) 探索了在沸石 Y 中用噻唑-腙配体封装钼(VI)配合物,展示了一种用于氧化伯醇和烃类的有效、可重复使用的催化剂 (Ghorbanloo & Alamooti,2017)。

抗癌潜力

含噻唑化合物的潜在抗癌应用也一直是关注的焦点。Y. Mabkhot 等人 (2019) 对 (Z)-乙基 2-((Z)-5-((二甲氨基)亚甲基)-4-氧代-3-苯基噻唑烷-2-亚烷基)乙酸酯的研究揭示了对癌细胞的中等细胞毒活性,突出了噻唑烷酮衍生物在癌症治疗中的前景 (Mabkhot 等,2019)。

属性

IUPAC Name |

methyl 2-[6-methoxy-2-[2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetyl]imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5S2/c1-33-19-8-9-20-21(14-19)36-25(29(20)15-24(32)34-2)26-22(30)16-35-17-23(31)28-12-10-27(11-13-28)18-6-4-3-5-7-18/h3-9,14H,10-13,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQCEHGCCBLBJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}methylene)malononitrile](/img/structure/B2551476.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2551478.png)

![(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2551485.png)

![4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2551488.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2551489.png)

![1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione](/img/structure/B2551490.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551491.png)